

Application Notes: 2-Amino-5-hydroxyhexanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-hydroxyhexanoic acid

Cat. No.: B1262072

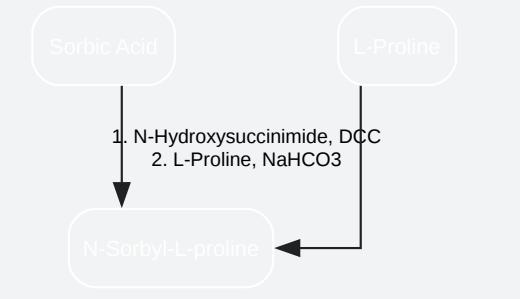
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

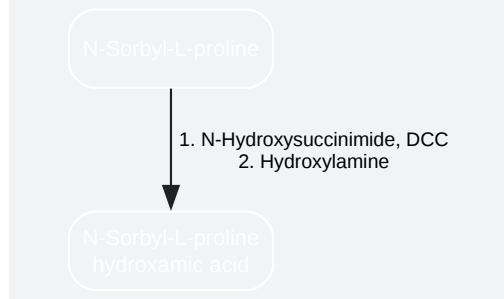
Introduction

2-Amino-5-hydroxyhexanoic acid is a non-proteinogenic amino acid that holds significant potential as a chiral building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, allows for the stereocontrolled introduction of complex functionalities into target molecules. This document provides an overview of its synthesis, properties, and applications, with a focus on its utility in the development of novel bioactive compounds.

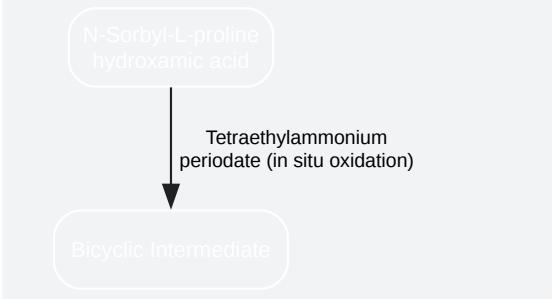
Properties of 2-Amino-5-hydroxyhexanoic Acid

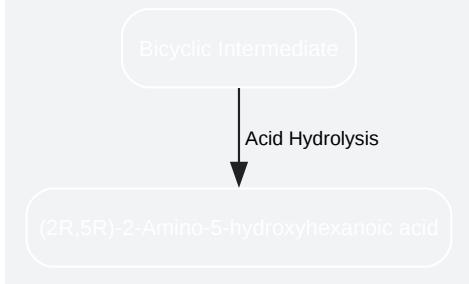

Property	Value	Reference
Molecular Formula	C6H13NO3	[1]
Molecular Weight	147.17 g/mol	[1]
IUPAC Name	2-amino-5-hydroxyhexanoic acid	[1]
Stereoisomers	(2S,5S), (2R,5R), (2S,5R), (2R,5S)	

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid


A well-established enantioselective synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid utilizes a stereospecific intramolecular Diels-Alder reaction.[\[2\]](#) This multi-step synthesis starts from sorbic acid and employs L-proline as a chiral auxiliary to control the stereochemistry of the final product.[\[2\]](#)

Synthetic Workflow


Step 1: Preparation of N-Sorbyl-L-proline


Step 2: Formation of Hydroxamic Acid

Step 3: Intramolecular Diels-Alder Reaction

Step 4: Hydrolysis and Deprotection

[Click to download full resolution via product page](#)**Synthetic workflow for (2R,5R)-2-Amino-5-hydroxyhexanoic acid.**

Experimental Protocols

Protocol 1: Synthesis of N-Sorbyl-L-proline[2]

- To a stirred solution of L-Proline (5.7g, 50 mmoles) in 55 ml of water, add sodium bicarbonate (4.2g, 50 mmoles).
- Prepare a solution of Sorbyl N-hydroxysuccinimide ester (7.3g, 35 mmoles) in 65 ml of dimethoxyethane.
- Add the Sorbyl N-hydroxysuccinimide ester solution to the L-proline solution over the course of an hour.
- Stir the mixture for an additional 90 minutes.
- Dilute the mixture with 33 ml of water and acidify with concentrated hydrochloric acid.
- Extract the mixture several times with chloroform and dry the organic layers over magnesium sulfate.
- Evaporate the solvent to yield N-Sorbyl-L-proline as a viscous yellow oil which solidifies upon standing.

Protocol 2: Synthesis of N-Sorbyl-L-proline N-hydroxysuccinimide ester[2]

- To a stirred solution of N-Sorbyl-L-proline (3.66g, 17 mmoles) in 40 ml of ethyl acetate, add N-hydroxysuccinimide (1.95g, 17 mmoles).
- Cool the mixture in an ice bath.
- Slowly add an equimolar solution of dicyclohexylcarbodiimide (DCC) in 20 ml of ethyl acetate.
- Stir the mixture at room temperature for 8 hours and then leave it in the freezer overnight.
- Filter the mixture to remove the dicyclohexylurea precipitate.
- Evaporate the solvent to give the crude product as an oil.

Protocol 3: Synthesis of N-Sorbyl L-proline hydroxamic acid[2]

- React sodium (1.61g, 70 mmoles) with 50 ml of ethanol to prepare a sodium ethoxide solution.
- To this basic solution, add hydroxylamine hydrochloride (5.1g, 70 mmoles) and stir until dissolved.
- Filter the solution of hydroxylamine and add it dropwise to a solution of N-Sorbyl-L-proline N-hydroxysuccinimide ester (21.4g, 70 mmoles) in 50 ml of methanol.
- Stir the mixture for 48 hours at room temperature.
- Evaporate the solvent to give a brown oil.
- Purify the oil by column chromatography using a gradient of chloroform and ethyl acetate, followed by methanol to elute the desired product.

Protocol 4: Synthesis of (2R,5R)-2-Amino-5-hydroxyhexanoic acid[2]

- Reflux the bicyclic intermediate obtained from the Diels-Alder reaction in a 6M hydrochloric acid solution containing 5% acetic acid overnight.
- Rinse the solution with dichloromethane and then evaporate the solvent under reduced pressure to give the final product.

Quantitative Data for Synthesis

Step	Product	Starting Material	Yield (%)	Reference
1	N-Sorbyl-L-proline	L-Proline	90	[2]
2	N-Sorbyl L-proline N-hydroxysuccinimide ester	N-Sorbyl-L-proline	84	[2]
3	N-Sorbyl L-proline N-hydroxamic acid	N-Sorbyl L-proline N-hydroxysuccinimide ester	92	[2]
4	(2R,5R)-2-Amino-5-hydroxyhexanoic acid	Bicyclic Intermediate	Not specified	[2]

Applications as a Chiral Building Block

While the primary literature focuses on the synthesis of **2-amino-5-hydroxyhexanoic acid** itself, its structure suggests several potential applications as a chiral building block.

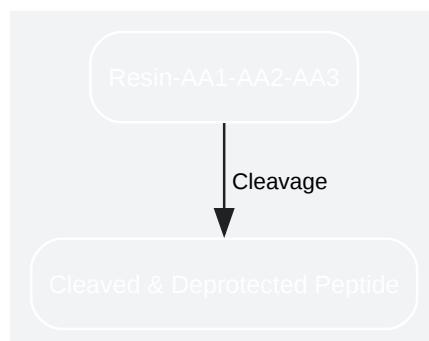
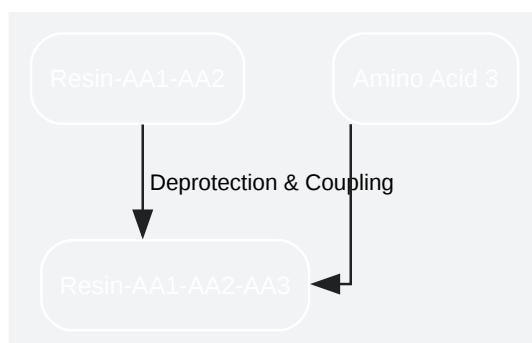
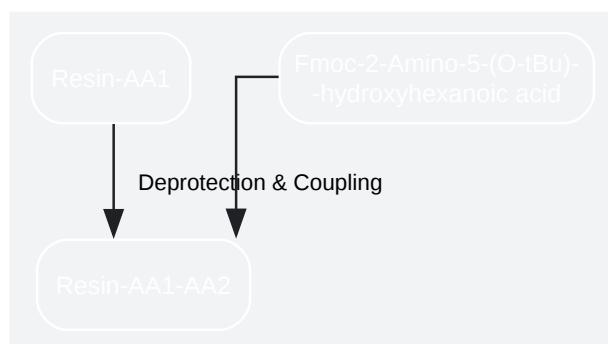
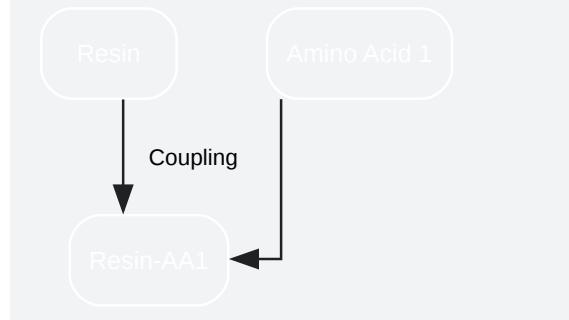
Synthesis of Lactams

The amino and hydroxyl functionalities allow for intramolecular cyclization to form a chiral piperidin-2-one (δ -lactam) ring system. This is exemplified by the formation of 3-amino-6-methyltetrahydro-2H-pyran-2-one, a cyclized form of **2-amino-5-hydroxyhexanoic acid**, which has shown enhanced biological activity.[\[3\]](#) Chiral lactams are valuable intermediates in the synthesis of a wide range of pharmaceuticals.

Intramolecular
Cyclization

[Click to download full resolution via product page](#)

Intramolecular cyclization to a δ -lactam.





Protocol 5: General Procedure for Lactamization

- Protect the amino group of **2-amino-5-hydroxyhexanoic acid** with a suitable protecting group (e.g., Boc or Cbz).
- Activate the carboxylic acid using a coupling reagent (e.g., DCC, EDC).
- Treat the activated acid with a base to facilitate the intramolecular cyclization via nucleophilic attack of the hydroxyl group on the activated carboxyl group.
- Deprotect the amino group to yield the final lactam.

Incorporation into Peptides

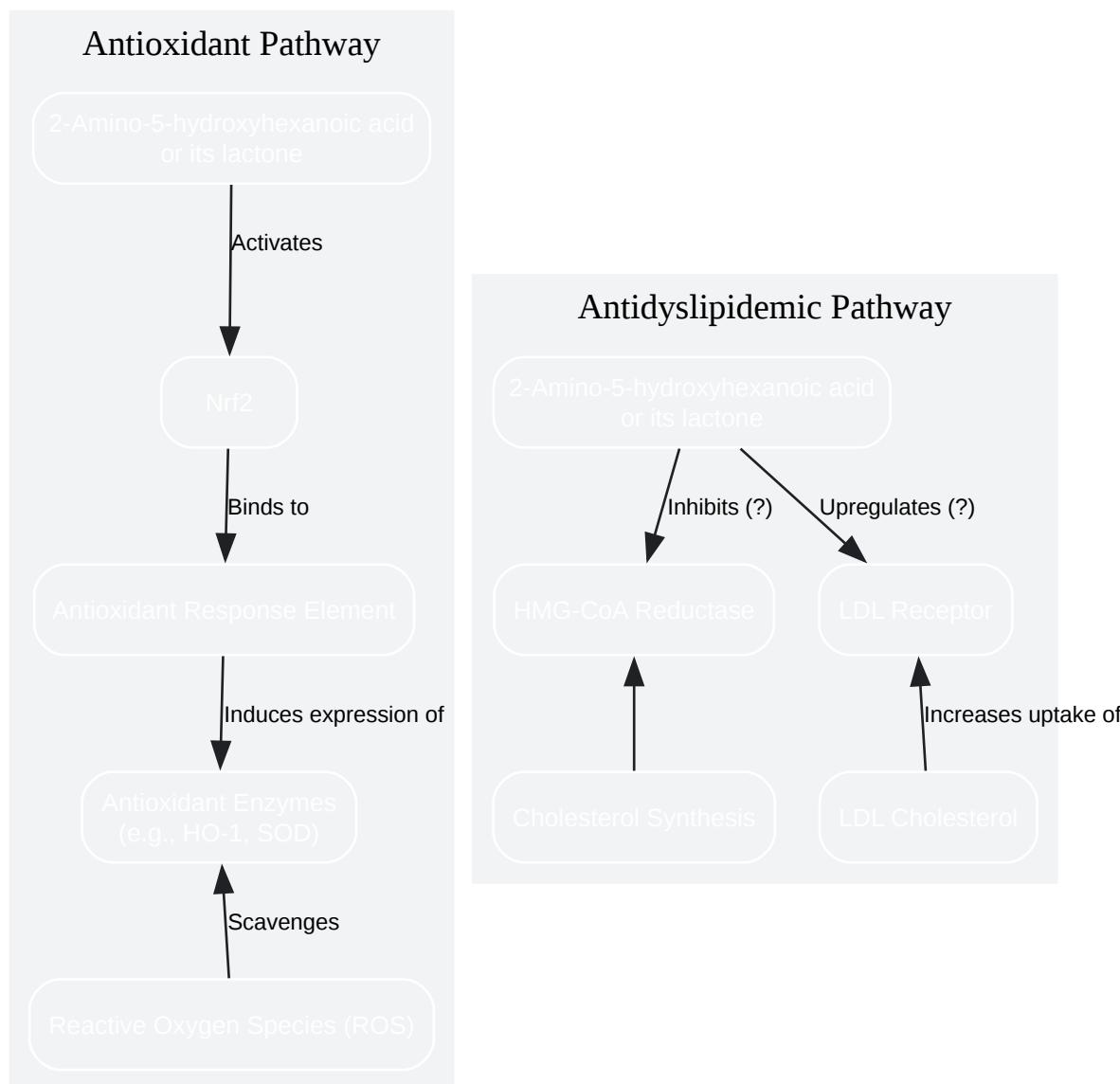
As a non-proteinogenic amino acid, **2-amino-5-hydroxyhexanoic acid** can be incorporated into peptide sequences to introduce conformational constraints or novel functionalities. The hydroxyl group in the side chain can serve as a site for further modification, such as glycosylation or attachment of other molecules. Standard solid-phase peptide synthesis (SPPS) protocols can be adapted for its incorporation.

Solid-Phase Peptide Synthesis (SPPS)

[Click to download full resolution via product page](#)

Workflow for incorporation into a peptide via SPPS.

Protocol 6: Incorporation into Peptides via SPPS (Fmoc/tBu strategy)


- The hydroxyl group of Fmoc-**2-amino-5-hydroxyhexanoic acid** should be protected, for example, as a t-butyl ether.
- Swell the solid support resin (e.g., Rink amide resin) in a suitable solvent like DMF.
- Remove the Fmoc protecting group from the resin-bound amino acid with a solution of piperidine in DMF.
- Activate the carboxyl group of the protected Fmoc-2-amino-5-(O-tBu)-hydroxyhexanoic acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).
- Add the activated amino acid to the resin and allow the coupling reaction to proceed.
- Wash the resin to remove excess reagents.
- Repeat the deprotection and coupling steps for subsequent amino acids.
- Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove all protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

Biological Activity and Potential Signaling Pathways

2-Amino-5-hydroxyhexanoic acid isolated from the seeds of *Crotalaria juncea* has demonstrated antidyslipidemic and antioxidant activities.^[3] Its cyclized lactone form, 3-amino-6-methyltetrahydro-2H-pyran-2-one, exhibited enhanced activity.^[3]

Antidyslipidemic and Antioxidant Effects

The exact molecular mechanisms underlying these activities are not yet fully elucidated. However, the observed effects suggest potential interactions with key pathways involved in lipid metabolism and oxidative stress response.

[Click to download full resolution via product page](#)

Hypothesized signaling pathways for biological activity.

Further research is required to identify the specific molecular targets and delineate the precise signaling cascades affected by **2-amino-5-hydroxyhexanoic acid** and its derivatives. This knowledge will be crucial for the rational design of new therapeutic agents based on this chiral scaffold.

Conclusion

2-Amino-5-hydroxyhexanoic acid is a versatile chiral building block with significant potential in synthetic chemistry and drug discovery. Its stereoselective synthesis provides access to enantiomerically pure material. While its application as a synthon is an emerging area of research, its structure lends itself to the synthesis of valuable chiral lactams and for incorporation into peptides to modulate their properties. The inherent biological activities of **2-amino-5-hydroxyhexanoic acid** and its derivatives as antidyslipidemic and antioxidant agents provide a strong rationale for further investigation into its mechanism of action and for its use in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. mdpi.com [mdpi.com]
- 3. Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of *Crotalaria juncea* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: 2-Amino-5-hydroxyhexanoic Acid as a Chiral Building Block]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1262072#2-amino-5-hydroxyhexanoic-acid-as-a-chiral-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com